1,3-Butadiene, 1,1,2-trichloro-

Descripción

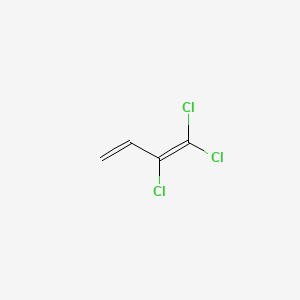

1,3-Butadiene, 1,1,2-trichloro- (CAS: 2852-07-5), also known as 1,1,2-trichloro-1,3-butadiene, is a halogenated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ (molecular weight: 157.42 g/mol). This compound is characterized by three chlorine atoms attached to the first and second carbons of the conjugated diene system, altering its reactivity and physical properties compared to non-halogenated butadienes.

Propiedades

Número CAS |

2852-07-5 |

|---|---|

Fórmula molecular |

C4H3Cl3 |

Peso molecular |

157.42 g/mol |

Nombre IUPAC |

1,1,2-trichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2 |

Clave InChI |

ZFBGKBGUMMBBMY-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=C(Cl)Cl)Cl |

Números CAS relacionados |

25854-04-0 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties:

- Toxicity : Oral LD₅₀ in rats is 680 mg/kg , indicating moderate acute toxicity. It causes severe eye irritation (100 mg exposure in rabbits) .

- Reactivity: Reacts violently with water and decomposes upon heating to release toxic fumes of Cl⁻ and NOₓ .

- Synthetic Applications: Used in the synthesis of complex organochlorine derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and other sulfur-containing analogs .

Comparison with Structurally Similar Compounds

1,3-Butadiene, 1,1,3,4-Tetrachloro- (CAS: 34867-83-9)

- Molecular Formula : C₄H₂Cl₄ (molar mass: 191.87 g/mol).

- Structure : Features four chlorine atoms at positions 1, 1, 3, and 4, creating a more sterically hindered and less volatile compound than the trichloro derivative.

- Environmental Presence : Detected in environmental samples at concentrations up to 498 µg/kg in contaminated soils .

Hexachlorobutadiene (HCBD) (CAS: 87-68-3)

- Molecular Formula : C₄Cl₆ (molar mass: 260.76 g/mol).

- Boiling Point: ~215°C (estimated), significantly higher than non-chlorinated butadienes. Toxicity: Classified as a probable human carcinogen and toxic to aquatic life .

- Applications: Historically used as a solvent and in rubber manufacturing, now restricted under international treaties like the Stockholm Convention .

1,3-Butadiene, 1,1,2,3,4,4-Hexachloro- (CAS: Not explicitly listed)

- Molecular Formula : Likely C₄Cl₆ (similar to HCBD but with different chlorine positioning).

Comparative Data Table

Key Research Findings

Chlorination Position and Reactivity :

- The position and number of chlorine atoms significantly influence reactivity. For example, 1,1,2-trichloro-1,3-butadiene is more reactive toward nucleophiles than HCBD due to fewer steric hindrances .

- Increasing chlorine content (e.g., HCBD) correlates with higher environmental persistence and toxicity .

Environmental Impact :

- Chlorinated butadienes are frequently detected in industrial zones. 1,1,2-trichloro-1,3-butadiene and its derivatives are prioritized in VOC monitoring due to their mobility in air and water .

Synthetic Utility :

- These compounds serve as intermediates in synthesizing sulfur- and fluorine-containing polymers. For example, 1,1,2-trichloro-1,3-butadiene reacts with 2,5-dimethylbenzenethiol to form cross-linked polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.